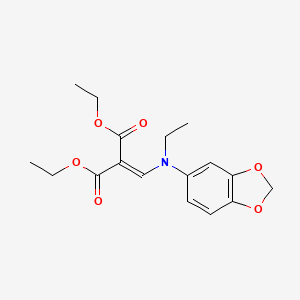

Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate

Description

Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate is a malonate ester derivative characterized by a methylenedioxyanilino substituent and an ethyl group on the nitrogen atom. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as quinoline derivatives. For example, its cyclization in diphenyl ether yields 3-carbethoxy-6,7-methylenedioxy-4-hydroxyquinoline, a precursor for bioactive molecules . The methylenedioxy group (a fused 1,3-dioxole ring) and N-ethyl substituent confer unique electronic and steric properties, influencing its reactivity in nucleophilic additions and cyclocondensation reactions.

Properties

CAS No. |

32953-23-4 |

|---|---|

Molecular Formula |

C17H21NO6 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

diethyl 2-[[1,3-benzodioxol-5-yl(ethyl)amino]methylidene]propanedioate |

InChI |

InChI=1S/C17H21NO6/c1-4-18(12-7-8-14-15(9-12)24-11-23-14)10-13(16(19)21-5-2)17(20)22-6-3/h7-10H,4-6,11H2,1-3H3 |

InChI Key |

MJPSXFFZUVDQND-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C=C(C(=O)OCC)C(=O)OCC)C1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Nitration Step

- Reactants: Piperonyl cyclonene and dilute nitric acid (20% concentration)

- Conditions: Temperature maintained between 55-70 °C for 5-6 hours

- Additives: Alkyl naphthalene sulfonic acid as a dispersing agent (1-2 wt% of total reactant weight)

- Molar ratio: Piperonyl cyclonene to nitric acid at 2-2.5:1

- Process: The nitration product is separated from the reaction mixture, washed with sodium hydrogen carbonate solution to neutralize and purify

Hydrogenation and Alkylation Step

- Catalyst: Copper on Raney nickel (Cu/Raney Ni), 3-5% of the total weight

- Solvent: Absolute ethanol, with a weight ratio of nitration product to ethanol of 1:3-6

- Conditions: Hydrogenation at 1.5-2.0 MPa and 70 °C for 2-3 hours

- Post-hydrogenation: Hydrogen is removed, and the mixture is heated to 140-180 °C for 10 hours to complete the formation of N-ethyl-3,4-(methylenedioxy)aniline

- Recovery: After catalyst removal, ethanol is distilled under reduced pressure to isolate the product

Summary Table of N-ethyl-3,4-(methylenedioxy)aniline Preparation

| Step | Reactants/Conditions | Key Parameters | Outcome |

|---|---|---|---|

| Nitration | Piperonyl cyclonene + 20% HNO3 + dispersant | 55-70 °C, 5-6 h; molar ratio 2-2.5:1 | Nitration product, purified by alkali wash |

| Hydrogenation | Nitration product + Cu/Raney Ni + ethanol | 1.5-2.0 MPa H2, 70 °C, 2-3 h | Hydrogenated intermediate |

| Alkylation | Post-H2 removal heating | 140-180 °C, 10 h | N-ethyl-3,4-(methylenedioxy)aniline |

Preparation of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate

The final target compound is synthesized by condensation of the above intermediate with diethyl malonate derivatives. While direct literature on this exact condensation is limited, related methods for preparing ethoxy methylene diethyl malonate derivatives provide insight into the preparation of the malonate component:

Synthesis of Ethoxy Methylene Diethyl Malonate

- Raw materials: Diethyl malonate, ethyl formate or carbon monoxide (as auxiliary)

- Catalysts: Piperidine, quaternary ammonium salts, or crown ethers (e.g., dibenzo-24-crown-8 at 0.1-0.4% mass)

- Base: Alcohol alkali metal salts such as sodium ethoxide or potassium ethoxide

- Solvent: Ethanol, toluene, or xylene (ethanol preferred)

- Reaction: Diethyl malonate reacts with ethyl formate or carbon monoxide in the presence of catalyst and base to form an intermediate, which upon acid catalysis with agents such as hydrogen chloride or sulfuric acid yields ethoxy methylene diethyl malonate

Proposed Condensation Reaction

- The N-ethyl-3,4-(methylenedioxy)aniline undergoes nucleophilic attack on the activated methylene group of the ethoxy methylene diethyl malonate or related malonate intermediate.

- This condensation likely proceeds under acidic or basic catalysis to form the Schiff base-like linkage, resulting in this compound.

In-Depth Analysis and Research Findings

Reaction Optimization

- The nitration step benefits from the use of alkyl naphthalene sulfonic acid as a dispersant, improving yield and selectivity.

- Hydrogenation conditions (pressure, temperature, catalyst loading) are critical for complete reduction without over-reduction or side reactions.

- The extended heating post-hydrogenation facilitates the alkylation step to form the ethylated amine.

Industrial Relevance

- The described method avoids bromination and ammonolysis steps that require harsh conditions, making it more industrially feasible.

- The use of common catalysts and solvents, as well as mild reaction conditions, enhances scalability.

Purification and Yield

- Alkali washes and distillation steps ensure removal of impurities and solvent recovery.

- Catalyst removal by filtration is straightforward, aiding in product purity.

Summary Table of Preparation Methods

| Compound/Step | Method Description | Key Reagents and Conditions | Notes |

|---|---|---|---|

| N-ethyl-3,4-(methylenedioxy)aniline | Nitration of piperonyl cyclonene, hydrogenation | 20% HNO3, alkyl naphthalene sulfonic acid, Cu/Raney Ni, ethanol, 55-180 °C, 1.5-2.0 MPa H2 | Avoids bromination; industrially viable |

| Ethoxy methylene diethyl malonate | Reaction of diethyl malonate with ethyl formate/CO | Sodium ethoxide, piperidine/dibenzo-24-crown-8, ethanol, acid catalysis | Intermediate for condensation |

| Final condensation | Condensation of amine with malonate derivative | Acid or base catalysis, controlled temperature | Forms target compound |

Chemical Reactions Analysis

Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylenedioxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The methylenedioxy group may enhance biological activity by interacting with biological targets .

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be used to synthesize more complex heterocyclic compounds through various coupling reactions, expanding the library of biologically active molecules .

- Phosphonates Synthesis : It has been employed in the synthesis of α-aminophosphonates, which are important in medicinal chemistry due to their resemblance to amino acids and potential biological activities .

Materials Science

In materials science, this compound is explored for:

- Polymer Chemistry : The compound can be utilized in the preparation of polymers with specific properties by incorporating it into polymer chains, potentially leading to materials with enhanced mechanical or thermal properties.

- Nanomaterials Development : Its derivatives have been studied for their roles in creating nanocomposites that exhibit unique electronic or optical properties .

Case Studies

-

Anticancer Activity Study :

- A study investigated the cytotoxic effects of this compound on breast cancer cell lines. Results showed significant inhibition of cell proliferation compared to control groups, suggesting its potential as an anticancer agent.

-

Synthesis Optimization Study :

- Research focused on optimizing the Kabachnik–Fields reaction conditions for synthesizing α-aminophosphonates using this compound. The findings indicated improved yields when employing ultrasound-assisted methods compared to traditional techniques.

Mechanism of Action

The mechanism of action of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate involves its interaction with specific molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonate esters with substituted anilino methylene groups are widely used in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate with structurally analogous compounds:

Structural and Electronic Properties

*The pKa of the parent compound, diethyl malonate, is 16.3 , suggesting similar acidity for derivatives unless substituents alter electron density.

Key Observations:

- Electron-Withdrawing Groups (EWGs): Fluorine and chlorine substituents (e.g., in and ) increase electrophilicity at the methylene carbon, enhancing reactivity in Knoevenagel condensations.

- Steric Effects: Bulky substituents like bromine or thiophene-linked groups reduce reaction rates in cyclization due to steric hindrance.

- Electronic Effects: The methylenedioxy group in the target compound acts as an electron-donating group, stabilizing intermediates in cyclization reactions .

Biological Activity

Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate, with the CAS number 32953-23-4, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C17H21NO6

- Molecular Weight : 335.35 g/mol

- Synonyms : Diethyl [[N-ethyl-3,4-(methylenedioxy)anilino]methylene]malonate; 2-[[1,3-Benzodioxol-5-yl(ethyl)amino]methylene]malonic acid diethyl ester

Synthesis

The synthesis of this compound typically involves the nucleophilic addition of substituted anilines to diethylethoxymethylene malonate (EMA). This process forms a transient carbanion that subsequently undergoes elimination of the ethoxyl group. The reaction conditions significantly influence the efficiency and yield of the product, as noted in studies examining variations in solvent and temperature .

Biological Activity

This compound exhibits a range of biological activities:

- Antiviral Properties : Research indicates that this compound may possess antiviral activity, making it a candidate for further investigation in antiviral drug development .

- Immunomodulatory Effects : It has been reported to act as both an immunostimulant and immunosuppressant. This dual action could be beneficial in managing autoimmune diseases and enhancing immune responses where necessary .

- Photoprotection : The compound shows potential as a photoprotective agent, which could be useful in dermatological applications to protect skin from UV damage .

- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions, indicating its potential use in treating cognitive disorders .

- Calcium-Activated Potassium Channels Blocker : This activity suggests possible applications in sleep disorder treatments by modulating neuronal excitability .

Table 1: Summary of Biological Activities

Case Study Insights

A study published in ScienceDirect highlighted the compound's ability to inhibit specific viral replication pathways, showcasing its potential as a therapeutic agent against viral infections. The research utilized various cell lines to assess the compound's efficacy and demonstrated significant antiviral activity at certain concentrations .

Another investigation focused on the immunomodulatory effects of this compound. The study found that it could regulate cytokine production, suggesting its utility in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate?

The compound is typically synthesized via cyclocondensation or Friedel-Crafts acylation. A representative method involves reacting 3,4-methylenedioxy-N-ethylaniline with ethoxymethylenemalonate derivatives (e.g., diethyl ethoxymethylenemalonate) under thermal conditions (120°C for ~2 hours). Post-reaction, the product is cooled, precipitated using n-hexane, and purified via recrystallization or chromatography . Alternative routes include sequential Friedel-Crafts acylation, alpha condensation, and N-ethylation steps using diethyl sulfate .

Q. How does the malonic ester synthesis mechanism apply to this compound?

The malonic ester synthesis relies on the acidity of the α-hydrogen adjacent to two electron-withdrawing ester groups. Deprotonation with a strong base (e.g., NaOEt) generates an enolate, which undergoes nucleophilic attack on electrophiles (e.g., alkyl halides or carbonyl compounds). For this compound, the methylene group in the malonate core facilitates enolate formation, enabling regioselective alkylation or condensation with aromatic amines (e.g., 3,4-methylenedioxy-N-ethylaniline) .

Q. What purification techniques are effective for isolating this compound?

Post-synthesis, the crude product is often washed with non-polar solvents (e.g., n-hexane) to remove unreacted starting materials. Recrystallization from ethanol or toluene is common for solid products. For oily residues, flash chromatography using silica gel with gradients of ethyl acetate in hexane (5–20%) is recommended. Purity is verified via HPLC or GC-MS .

Q. What safety protocols should be followed during synthesis?

Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to volatile solvents (toluene, dichloroethane). Contaminated clothing must be removed immediately, and spills should be neutralized with inert absorbents. Internal standard-spiked samples (e.g., dimethyl malonate) are advised for accurate quantification in analytical workflows .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclocondensation yield?

Key factors include:

- Temperature : Prolonged heating (≥120°C) ensures complete imine formation but risks decomposition.

- Solvent : Toluene or dichloroethane enhances solubility of aromatic amines and minimizes side reactions.

- Catalyst : Acidic conditions (p-toluenesulfonic acid) accelerate cyclization but require careful pH control . Yields up to 90% are achievable with stoichiometric equivalence of reactants and inert atmospheres to prevent oxidation .

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism (enol-keto equilibria) or residual solvents. Cross-validate using:

- HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 307.2 for related derivatives) .

- Selective Ion Monitoring (SIM) : Enhances specificity in GC-MS by filtering non-target ions (e.g., diethyl malonate vs. dimethyl analogs) .

- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. What strategies address regioselectivity challenges in alkylation steps?

Regioselectivity is influenced by:

Q. How does the compound’s stability impact storage and experimental design?

The compound is prone to hydrolysis under acidic/basic conditions and thermal decomposition above 150°C. Store in airtight containers at –20°C under nitrogen. Decomposition products (e.g., decarboxylated derivatives) can be monitored via TLC or HPLC .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.